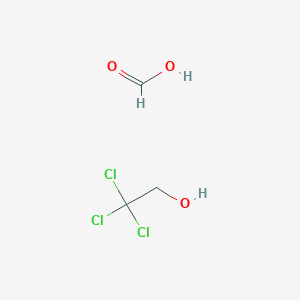

Ethanol, 2,2,2-trichloro-, formate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

82998-20-7 |

|---|---|

Molecular Formula |

C3H5Cl3O3 |

Molecular Weight |

195.42 g/mol |

IUPAC Name |

formic acid;2,2,2-trichloroethanol |

InChI |

InChI=1S/C2H3Cl3O.CH2O2/c3-2(4,5)1-6;2-1-3/h6H,1H2;1H,(H,2,3) |

InChI Key |

CMAXFZGBCJQZCB-UHFFFAOYSA-N |

Canonical SMILES |

C(C(Cl)(Cl)Cl)O.C(=O)O |

Origin of Product |

United States |

Historical Development and Research Trajectory of Ethanol, 2,2,2 Trichloro , Formate

Early Chemical Investigations and Discovery of Trichloroethanol Derivatives

The journey to understanding "Ethanol, 2,2,2-trichloro-, formate" begins with the exploration of chlorinated hydrocarbons and their derivatives in the 19th century. The systematic synthesis of haloalkanes emerged during this period as organic chemistry began to flourish, with methods being developed for the selective formation of carbon-halogen bonds. wikipedia.org A pivotal precursor to the title compound, 2,2,2-trichloroethanol (B127377) (Cl₃CCH₂OH), is a derivative of ethanol (B145695) where the three hydrogen atoms on the second carbon are substituted with chlorine atoms. wikipedia.org

The synthesis of 2,2,2-trichloroethanol itself is closely tied to the chemistry of chloral (B1216628) (trichloroacetaldehyde), a compound first prepared by Justus von Liebig in 1832. Chloral can be reduced to form 2,2,2-trichloroethanol. The development of methods to convert alcohols into alkyl halides and the addition of halogens to alkenes were foundational in this era of chemical discovery. wikipedia.org These early investigations into halogenated compounds laid the groundwork for the eventual synthesis and study of their various esters, including formates.

Evolution of Synthetic Strategies for Formates of Halogenated Alcohols

The synthesis of formate (B1220265) esters, a process known as formylation, has evolved significantly over the years, offering various methods to introduce the formyl group (HCOO-) onto an alcohol. For halogenated alcohols like 2,2,2-trichloroethanol, these strategies are adapted to accommodate the electronic effects of the halogen atoms.

One of the most direct and classical methods for forming an ester is the Fischer esterification , which involves the reaction of a carboxylic acid (in this case, formic acid) with an alcohol in the presence of an acid catalyst. The reactivity of formic acid is notably higher than that of acetic acid in such reactions. researchgate.net

Another common approach involves the use of more reactive formylating agents. These can include:

Acetic formic anhydride (B1165640): A mixed anhydride that can selectively transfer the formyl group.

Formic esters: Transesterification with a simple formic ester, such as ethyl formate, can be employed.

Chloral: In some contexts, chloral has been used as a formylating reagent for amines, highlighting the diverse reactivity of these compounds. orgsyn.org

2,2,2-Trifluoroethyl formate (TFEF): Developed as a versatile and selective reagent for the formylation of alcohols, amines, and N-hydroxylamines, TFEF provides high yields and offers an efficient alternative to traditional methods. nih.govcdnsciencepub.com The success of TFEF suggests that a similar trichloro-substituted reagent could be equally effective.

The synthesis of the closely related compound, 2,2,2-trichloroethyl chloroformate, from 2,2,2-trichloroethanol and phosgene (B1210022), further illustrates the reactivity of the hydroxyl group in 2,2,2-trichloroethanol and the established industrial methods for creating its derivatives. nih.govlibretexts.orggoogle.com This chloroformate is a key intermediate for producing other esters and carbamates. sigmaaldrich.com

Table 1: General Synthetic Routes to Formates of Halogenated Alcohols

| Method | Reagents | Description |

| Fischer Esterification | Formic Acid, Acid Catalyst | Direct reaction of the alcohol with formic acid. |

| Acyl Halide Esterification | Formyl Chloride | Reaction of the alcohol with the highly reactive formyl chloride. |

| Anhydride Esterification | Acetic Formic Anhydride | Use of a mixed anhydride for formylation. |

| Transesterification | Ethyl Formate | Exchange of the alcohol portion of an existing ester. |

| Specialized Reagents | 2,2,2-Trifluoroethyl formate | Use of activated formylating agents for higher efficiency. nih.govcdnsciencepub.com |

Landmark Studies and Significant Contributions to the Understanding of this compound

While specific landmark studies focusing exclusively on "this compound" are not prominent in the scientific literature, the understanding of this compound is built upon significant research into its constituent parts and related molecules.

The primary area of research involving the 2,2,2-trichloroethyl group is its use as a protecting group in organic synthesis. wikipedia.org The 2,2,2-trichloroethyl ester of carboxylic acids, for instance, is a well-established protecting group that can be selectively removed under mild conditions, typically using zinc powder in acetic acid. cdnsciencepub.com This application has been particularly valuable in complex syntheses, such as in peptide synthesis where the 2,2,2-trichloroethyl esters of N-carbobenzoxy-amino acids are employed. cdnsciencepub.com

Furthermore, research into the metabolism of industrial solvents like trichloroethylene (B50587) has shed light on the biological relevance of 2,2,2-trichloroethanol and its potential to be involved in pathways leading to the formation of formic acid. Studies have shown that both trichloroethylene and its major metabolite, 2,2,2-trichloroethanol, can lead to formic aciduria in animal models. nih.govnih.gov This metabolic link underscores the biochemical context in which formate derivatives of trichloroethanol might be relevant.

The development of reagents like bis(2,2,2-trichloroethyl) azodicarboxylate, prepared from 2,2,2-trichloroethyl chloroformate, highlights the utility of the trichloroethyl moiety in creating specialized reagents for organic synthesis. orgsyn.org

Synthetic Methodologies for Ethanol, 2,2,2 Trichloro , Formate

Classical Esterification Routes to Ethanol (B145695), 2,2,2-trichloro-, formate (B1220265)

Traditional methods for the synthesis of esters like 2,2,2-trichloroethyl formate have historically relied on direct reactions between the constituent alcohol and carboxylic acid or the use of highly reactive acyl halides.

Direct Esterification Approaches

The most straightforward conceptual approach to 2,2,2-trichloroethyl formate is the direct esterification of 2,2,2-trichloroethanol (B127377) with formic acid. This reaction, in principle, involves the condensation of the alcohol and the carboxylic acid, typically in the presence of an acid catalyst to facilitate the removal of a water molecule.

While specific literature detailing the direct formylation of 2,2,2-trichloroethanol is not abundant, analogous reactions with structurally similar fluorinated alcohols provide insight into potential reaction conditions. For instance, the synthesis of 2,2,2-trifluoroethyl formate is achieved by reacting 2,2,2-trifluoroethanol (B45653) with formic acid. organic-chemistry.org This suggests that a similar pathway could be employed for the trichlorinated analogue. The reaction would likely require heating and a strong acid catalyst to drive the equilibrium towards the product.

A key challenge in this direct approach is the equilibrium nature of the reaction. The removal of water as it is formed is crucial to obtaining high yields of the desired ester. This can be achieved through various techniques, including azeotropic distillation or the use of dehydrating agents.

Acyl Halide Mediated Syntheses

A more reactive and often higher-yielding approach to ester synthesis involves the use of acyl halides, in this case, a formyl halide or a related formic acid derivative. The high reactivity of acyl halides drives the reaction to completion, often under milder conditions than direct esterification.

A common precursor in this context is 2,2,2-trichloroethyl chloroformate, which is synthesized by reacting 2,2,2-trichloroethanol with phosgene (B1210022). google.com While this chloroformate is a valuable intermediate for producing carbonates and carbamates, its direct conversion to the formate is not a standard procedure.

A more direct acyl halide-mediated synthesis would involve the reaction of 2,2,2-trichloroethanol with formyl chloride. However, formyl chloride is unstable at room temperature, which complicates its use. A common alternative is the in-situ generation of the formylating agent. For example, a mixture of formic acid and a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to activate the formic acid for reaction with the alcohol. researchgate.net

Another relevant methodology involves the use of other formylating agents. For instance, the Vilsmeier reagent, generated from N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride, is a potent formylating agent for a variety of substrates. researchgate.net

Modern and Optimized Synthetic Protocols for Ethanol, 2,2,2-trichloro-, formate

Contemporary synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methods. This includes the use of catalysts and the design of atom- and step-economical reaction pathways.

Catalytic Synthesis Methodologies

Catalysis offers a powerful tool to enhance the efficiency and selectivity of esterification reactions. For the synthesis of 2,2,2-trichloroethyl formate, both acid and base catalysts can be considered.

In direct esterification, solid acid catalysts, such as zeolites or sulfonic acid-functionalized resins, could offer advantages over traditional homogeneous acid catalysts like sulfuric acid. These heterogeneous catalysts can be easily separated from the reaction mixture, simplifying purification and reducing waste. For example, porous zirconium-based metal-organic frameworks (MOFs) have been shown to be effective catalysts for the N-formylation of aniline (B41778) with formic acid, demonstrating the potential of such materials in formylation reactions. researchgate.net

Palladium-catalyzed carbonylation reactions represent another advanced catalytic approach. While typically used for the synthesis of larger esters and amides, the use of CO surrogates like aryl formates has expanded the scope of these reactions to include formylation. orgsyn.org A potential, though more complex, catalytic route could involve the palladium-catalyzed formylation of 2,2,2-trichloroethanol using a suitable CO source.

Atom-Economical and Step-Economical Approaches

Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. taylorandfrancis.comscience-revision.co.uktutorhunt.com Addition and rearrangement reactions are inherently 100% atom-economical. primescholars.com

A truly atom-economical synthesis of 2,2,2-trichloroethyl formate would ideally involve the direct addition of the constituent parts without the formation of byproducts. While a direct addition is not feasible, minimizing waste is a primary goal.

Step economy focuses on reducing the number of synthetic steps required to produce a target molecule. A one-pot synthesis, where multiple reaction steps are carried out in the same reaction vessel, is a prime example of a step-economical approach. For the synthesis of 2,2,2-trichloroethyl formate, a one-pot procedure could involve the in-situ generation of a reactive formylating agent followed by its immediate reaction with 2,2,2-trichloroethanol.

Sustainable Synthesis Principles in the Preparation of this compound

The principles of green and sustainable chemistry aim to minimize the environmental impact of chemical processes. researchgate.netresearchgate.netnih.gov This involves considering the entire lifecycle of a chemical product, from the choice of starting materials to the energy consumption of the process and the generation of waste.

In the context of synthesizing 2,2,2-trichloroethyl formate, sustainable practices would favor:

Use of Renewable Feedstocks: While 2,2,2-trichloroethanol is typically derived from petrochemical sources, the use of bio-based formic acid could be a step towards a more sustainable process.

Safer Solvents: Replacing hazardous solvents with greener alternatives, or performing the reaction under solvent-free conditions, would significantly improve the environmental profile of the synthesis.

Waste Reduction: Designing reactions with high atom economy and employing recyclable catalysts are crucial for minimizing waste generation.

The reaction of formic acid and acetic anhydride (B1165640) to form acetic formic anhydride, which can then be used for formylation, is an example of a method that can be optimized for sustainability. orgsyn.org The choice of a less hazardous anhydride and the recycling of any byproducts would be key considerations.

Below is a summary of potential synthetic strategies and their alignment with green chemistry principles.

| Synthetic Approach | Key Reagents | Potential Advantages | Potential Disadvantages | Green Chemistry Considerations |

|---|---|---|---|---|

| Direct Esterification | 2,2,2-Trichloroethanol, Formic Acid, Acid Catalyst | Simple, conceptually straightforward | Equilibrium limited, may require harsh conditions and water removal | Use of renewable formic acid and heterogeneous catalysts can improve sustainability. |

| Acyl Halide Mediated | 2,2,2-Trichloroethanol, Formyl Chloride or equivalent | High reactivity, generally high yields | Instability of formyl chloride, formation of stoichiometric byproducts | Generates significant waste (e.g., halide salts), poor atom economy. |

| Catalytic Synthesis | 2,2,2-Trichloroethanol, Formic Acid/CO source, Catalyst | Higher efficiency, potential for milder conditions, catalyst recyclability | Catalyst cost and stability, may require specialized equipment | Can significantly improve energy efficiency and reduce waste. |

Solvent-Free and Reduced-Solvent Reactions

The development of solvent-free and reduced-solvent synthetic methods is a cornerstone of green chemistry, aiming to minimize waste, energy consumption, and the use of hazardous substances. The synthesis of this compound can be envisioned through several such pathways, primarily involving the esterification of 2,2,2-trichloroethanol.

Direct esterification using formic acid is a primary route. rochester.edu Research on the formylation of various alcohols has demonstrated the feasibility of conducting these reactions under solvent-free conditions, often enhanced by a catalyst. One effective method involves using iodine (I₂) as a catalyst at room temperature, which has been shown to produce good to high yields for a range of alcohols. cjcatal.comresearchgate.netcjcatal.com An even greener variant of this method generates the iodine catalyst in situ, thus avoiding the handling of corrosive molecular iodine. cjcatal.comresearchgate.netcjcatal.com Another approach utilizes solid acid catalysts, such as phosphoric acid-modified Montmorillonite K-10 clay, which can efficiently drive the esterification of carboxylic acids and alcohols without a solvent. ijstr.org These solid catalysts offer the advantages of easy separation and potential for reuse. ijstr.org

Transesterification represents another viable strategy. masterorganicchemistry.com This equilibrium-driven process involves reacting an alcohol with a formate ester, such as methyl formate or ethyl formate, to exchange the alkoxy group. masterorganicchemistry.com To favor the formation of the desired 2,2,2-trichloroethyl formate, 2,2,2-trichloroethanol could be used in excess or as the reaction medium itself, thereby minimizing the need for an additional solvent. Acid or base catalysts are typically required for this transformation. masterorganicchemistry.com

Enzymatic catalysis offers a highly selective and mild alternative. Immobilized lipases, such as Novozym 435, are widely used for ester synthesis. nih.govmdpi.com These biocatalysts can facilitate the direct esterification of formic acid with an alcohol. nih.gov The reactions are often performed under mild temperature conditions, and the choice of solvent can be optimized, with some processes approaching nearly solvent-free conditions. nih.govmdpi.com The enzyme's ability to be recovered and reused adds to the sustainability of this method. nih.gov

Table 1: Potential Solvent-Free and Reduced-Solvent Methods for Formylation of Alcohols This table summarizes general findings for the formylation of various alcohols that could be applied to the synthesis of this compound.

| Method | Formylating Agent | Catalyst/Conditions | Key Findings/Typical Yields | Reference |

|---|---|---|---|---|

| Direct Esterification | Formic Acid | Iodine (I₂), solvent-free, room temperature | Good to high yields reported for various alcohols. | cjcatal.comresearchgate.netcjcatal.com |

| Direct Esterification | Formic Acid | Phosphoric acid-modified Montmorillonite K-10, solvent-free, reflux | Efficient for aromatic carboxylic acids; high yields with methanol (B129727) and benzyl (B1604629) alcohol. | ijstr.org |

| Mechanochemical Esterification | Carboxylic Acids | I₂/KH₂PO₂, high-speed ball-milling, solvent-free, room temperature | Yields of 45-91% reported for various esters within 20 minutes. | nih.gov |

| Enzymatic Esterification | Formic Acid | Immobilized Lipase (B570770) (e.g., Novozym 435) | High conversion (e.g., 95.92% for phenethyl formate) under optimized, mild conditions. | nih.gov |

| Transesterification | Simple Formate Esters (e.g., Ethyl Formate) | Acid or Base Catalysis (e.g., HCL, NaOCH₃) | Equilibrium process; using the target alcohol as the solvent can drive the reaction. | masterorganicchemistry.com |

Renewable Feedstock Considerations

A key aspect of sustainable chemical synthesis is the use of renewable feedstocks. For this compound, the formate moiety can be sourced from renewable C1 platform molecules, primarily formic acid derived from biomass or carbon dioxide (CO₂).

Biomass, the most abundant carbon resource on Earth, can be converted into formic acid through several methods, including acid hydrolysis, wet oxidation, and catalytic oxidation. vupas.euresearchgate.net Efficient processes have been developed using heteropoly acids as catalysts to oxidize biomass and its derivatives, achieving formic acid yields as high as 88.6%. rsc.org Another green approach utilizes CO₂ as a heterogeneous acid reactant with hydrogen peroxide to produce formic acid from lignocellulosic biomass, avoiding the use of traditional strong inorganic acids. rsc.org

Carbon dioxide, a greenhouse gas, is an increasingly important C1 feedstock for chemical production. researchgate.net The electrochemical reduction of CO₂ (CO₂RR) has emerged as a promising technology to produce formic acid or formate salts. mdpi.comresearchgate.netacs.org This process uses electricity, which can be sourced from renewable energy, to convert CO₂ in specially designed electrochemical cells. mdpi.comchemindigest.com Significant research has focused on developing efficient electrocatalysts and reactor designs to improve the selectivity and energy efficiency of this conversion. mdpi.comresearchgate.net Photochemical reduction offers an alternative pathway, using light energy to drive the conversion of CO₂ to formic acid. researchgate.net

The integration of these technologies allows for a sustainable production route where formic acid is first generated from renewable resources like biomass or waste CO₂, and then reacted with 2,2,2-trichloroethanol, ideally under the solvent-free conditions described previously. researchgate.net This two-stage approach decouples the synthesis from fossil-based feedstocks, contributing to a more circular carbon economy. vupas.eu

Table 2: Summary of Renewable Feedstock Routes to Formic Acid This table outlines major pathways for producing the key formylating agent, formic acid, from sustainable sources.

| Feedstock | Conversion Method | Catalyst/System | Key Findings/Reported Yields | Reference |

|---|---|---|---|---|

| Biomass (general) | Catalytic Oxidation | Vanadium-based systems are widely reported. | One of the most common catalytic routes from biomass. | researchgate.net |

| Biomass and derivatives | Catalytic Oxidation with O₂ | Heteropoly acids (e.g., H₈[PV₅Mo₇O₄₀]) | Yields up to 88.6% from water-soluble biomass. | rsc.org |

| Lignocellulosic Biomass | Hydrolysis-Oxidation | CO₂ and H₂O₂ | A formic acid yield of 36.18% was achieved, replacing traditional inorganic acids. | rsc.org |

| Carbon Dioxide (CO₂) | Electrochemical Reduction (CO₂RR) | Various electrocatalysts (e.g., Sn, Bi, In-based) in different cell designs. | A rapidly developing field for producing high-purity formic acid using renewable electricity. | mdpi.comresearchgate.netacs.org |

| Carbon Dioxide (CO₂) | Photochemical Reduction | Homogeneous or heterogeneous photocatalysts. | Uses light energy to convert CO₂; an area of active research. | researchgate.net |

Mechanistic Investigations of Chemical Transformations Involving Ethanol, 2,2,2 Trichloro , Formate

Fundamental Reaction Mechanisms of Formate (B1220265) Ester Cleavage and Formation

The formation of 2,2,2-trichloroethyl formate typically involves the esterification of 2,2,2-trichloroethanol (B127377) with formic acid or one of its derivatives. This reaction generally proceeds via a nucleophilic acyl substitution mechanism where the oxygen of the alcohol attacks the carbonyl carbon of the formic acid derivative.

The cleavage of the formate ester bond in 2,2,2-trichloroethyl formate is a critical aspect of its chemistry, particularly when the 2,2,2-trichloroethyl group is used as a protecting group for carboxylic acids. The cleavage is often achieved under reductive conditions. For instance, 2,2,2-trichloroethyl esters can be cleaved to regenerate the carboxylic acid using reagents like sodium telluride in dimethylformamide or through titanocene-catalyzed reduction with zinc dust. tandfonline.comnih.gov The latter method is advantageous as it proceeds under mild, non-aqueous conditions at room temperature. nih.gov The general mechanism for reductive cleavage involves the transfer of electrons to the trichloroethyl group, leading to its fragmentation and subsequent release of the formate.

Role of Ethanol (B145695), 2,2,2-trichloro-, formate as an Acyl Transfer Agent

Ethanol, 2,2,2-trichloro-, formate has the potential to act as a formylating agent, transferring a formyl group (CHO) to a nucleophile. This reactivity is analogous to that of similar compounds like 2,2,2-trifluoroethyl formate, which is a versatile and selective reagent for the formylation of alcohols, amines, and N-hydroxylamines. nih.govorganic-chemistry.org

The transfer of the formyl group from 2,2,2-trichloroethyl formate to a nucleophile proceeds through a nucleophilic acyl substitution mechanism. This is a two-step process involving a tetrahedral intermediate. nih.govnih.gov

Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon of the formate group. This leads to the formation of a transient tetrahedral intermediate where the carbonyl oxygen bears a negative charge.

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the 2,2,2-trichloroethoxide anion as the leaving group.

The facility of this reaction is influenced by the nature of the nucleophile and the stability of the 2,2,2-trichloroethoxide leaving group. The electron-withdrawing nature of the three chlorine atoms enhances the stability of the alkoxide, making it a better leaving group compared to simple alkoxides.

In some instances, the formylation reaction can be facilitated by catalysts. While specific catalytic systems for 2,2,2-trichloroethyl formate are not extensively documented, analogous reactions with other formylating agents utilize acid or base catalysis. nih.gov

Acid Catalysis: An acid catalyst can protonate the carbonyl oxygen of the formate, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by weak nucleophiles.

Base Catalysis: A base can deprotonate the nucleophile, increasing its nucleophilicity and promoting the attack on the formate ester.

For instance, the formylation of amines with formic acid can be catalyzed by various solid acid catalysts. researchgate.net

Decomposition Pathways and Stability Studies of this compound

The presence of the electron-withdrawing trichloroethyl group can influence the stability of the ester. It makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack, but it also stabilizes the leaving alkoxide. The compound is expected to be relatively stable under neutral and anhydrous conditions. However, prolonged exposure to moisture or strong acids or bases would likely lead to its decomposition.

Analogous compounds like bis(2,2,2-trichloroethyl) azodicarboxylate are noted to be stable when stored under specific conditions, suggesting that the trichloroethyl moiety itself does not inherently lead to rapid decomposition in the absence of reactive partners. orgsyn.org

Stereochemical Aspects and Regioselectivity in Reactions Mediated by this compound

The concepts of stereochemistry and regioselectivity are crucial when 2,2,2-trichloroethyl formate reacts with complex molecules possessing multiple reactive sites or stereocenters. wikipedia.orglumenlearning.comalrasheedcol.edu.iq

Stereochemistry: If 2,2,2-trichloroethyl formate is used to formylate a chiral nucleophile, the stereochemical outcome depends on whether the reaction occurs at a stereocenter.

If the formylation does not occur at a chiral center, the configuration of the molecule is retained.

If the reaction leads to the formation of a new chiral center from a prochiral starting material, a racemic or diastereomeric mixture of products may be formed, unless a chiral catalyst or auxiliary is used to induce stereoselectivity. libretexts.org

In reactions like SN2, if the formyloxy group were to act as a leaving group (which is less common), an inversion of configuration at the carbon center would be expected. lumenlearning.comutexas.edu

Regioselectivity: In molecules with multiple potential nucleophilic sites, the regioselectivity of formylation with 2,2,2-trichloroethyl formate will be determined by the relative nucleophilicity of these sites. For example, in a molecule containing both an amine and an alcohol group, amines are generally more nucleophilic and would be expected to be formylated preferentially. wikipedia.orgyoutube.com The chemoselective formylation of a primary amine in the presence of an unprotected primary alcohol has been demonstrated with the analogous 2,2,2-trifluoroethyl formate. organic-chemistry.org The reaction conditions, such as the solvent and temperature, can also influence the regiochemical outcome of the reaction. jst.go.jpnih.gov

Applications of Ethanol, 2,2,2 Trichloro , Formate in Advanced Organic Synthesis

Ethanol (B145695), 2,2,2-trichloro-, formate (B1220265) as a Formylating Reagent

The primary application of 2,2,2-trichloroethyl formate is as a source of the formyl group (–CHO). Formylation, the introduction of a formyl group onto a substrate, is a fundamental transformation in organic chemistry. Formamides, for instance, are crucial intermediates in the synthesis of pharmaceuticals and fungicides. nih.govmdpi.com The enhanced reactivity of 2,2,2-trichloroethyl formate allows for formylation reactions to proceed under mild conditions. An analogous compound, 2,2,2-trifluoroethyl formate (TFEF), is noted for its ability to formylate various alcohols, amines, and N-hydroxylamines in high yields, often outperforming traditional methods that result in by-products and lower yields. organic-chemistry.org The similar electronic properties of the trichloroethyl group suggest comparable reactivity for Ethanol, 2,2,2-trichloro-, formate.

The formylation of hydroxyl groups in alcohols and phenols yields formate esters, which can serve as protecting groups or as intermediates for further synthetic manipulations. Reagents like 2,2,2-trichloroethyl formate are effective for this transformation due to their activated nature. Studies on the analogous TFEF show high efficiency in the formylation of secondary and tertiary alcohols. organic-chemistry.org While the formylation of alcohols is generally straightforward, phenols can be less reactive. researchgate.net However, the use of highly activated formylating agents can overcome this challenge. The reaction typically involves treating the alcohol or phenol with the formylating agent, sometimes requiring gentle heating to ensure rapid and complete conversion. organic-chemistry.org

Table 1: Representative Formylation of Alcohols using Activated Formate Esters Data extrapolated from analogous reactions.

| Substrate | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Secondary Alcohol | 2,2,2-Trifluoroethyl formate | Neat, 60-100 °C | Secondary Formate | High |

| Tertiary Alcohol | 2,2,2-Trifluoroethyl formate | Neat, 60-100 °C | Tertiary Formate | High |

| Primary Alcohol | 2,2,2-Trifluoroethyl formate | Neat, 60-100 °C | Primary Formate | High |

N-formylation is a critical reaction for the protection of amines or for the synthesis of formamides, which are valuable synthetic intermediates. semanticscholar.orgnih.gov Highly reactive formylating agents are particularly effective for this purpose. Research on TFEF demonstrates its utility in the high-yield formylation of a wide range of substrates, including primary and secondary amines, as well as both electron-rich and electron-poor anilines. organic-chemistry.org This suggests that 2,2,2-trichloroethyl formate is also a potent reagent for the N-formylation of various amines under mild conditions. The formylation of amides is a less common but important transformation that can be achieved with sufficiently reactive reagents.

In the synthesis of complex molecules that possess multiple reactive functional groups, chemoselectivity is paramount. Formylating agents like 2,2,2-trichloroethyl formate and its analogues offer significant advantages in achieving selective transformations. For instance, a primary amine can be chemoselectively formylated in the presence of an unprotected primary alcohol using TFEF. organic-chemistry.org This selectivity is attributed to the higher nucleophilicity of amines compared to alcohols. Similarly, when molecules contain both hydroxyl and amino groups, N-formylation is exclusively observed without any competing O-formylation. academie-sciences.fr This high degree of chemoselectivity allows for the precise modification of complex substrates without the need for extensive protecting group manipulations, thereby streamlining the synthetic route.

Utilisation of this compound in Protecting Group Chemistry

While 2,2,2-trichloroethyl formate can be used to introduce a formyl protecting group, the most significant contribution of the 2,2,2-trichloroethanol (B127377) backbone to protecting group chemistry is the 2,2,2-trichloroethoxycarbonyl (Troc) group. total-synthesis.com The Troc group is a robust protecting group for alcohols and amines that is distinguished by its unique deprotection conditions, making it a valuable component of orthogonal protection strategies in multistep synthesis. nbinno.comnbinno.com

The Troc protecting group is introduced not by the formate ester, but by reacting an alcohol or amine with 2,2,2-trichloroethyl chloroformate (Troc-Cl) . wikipedia.orgscispace.com The reaction is typically carried out in the presence of a base, such as pyridine, in an inert solvent like dichloromethane or THF. total-synthesis.com This process converts alcohols into stable carbonate derivatives and amines into stable carbamates, effectively masking their nucleophilicity and reactivity under a wide range of subsequent reaction conditions. total-synthesis.com The presence of the Troc group can be easily detected by ¹H NMR spectroscopy due to a characteristic singlet signal for the CH₂ protons. scispace.com

The strategic value of the Troc group lies in its unique cleavage mechanism, which provides orthogonality with other common protecting groups. nbinno.combham.ac.uk Orthogonal protection allows for the selective removal of one protecting group in a complex molecule without affecting others, a critical requirement for efficient synthesis. nbinno.comnbinno.com

The Troc group is exceptionally stable to both acidic and basic conditions that are typically used to remove other protecting groups like Boc (acid-labile) and Fmoc (base-labile). total-synthesis.com Instead, the Troc group is cleaved under mild, reductive conditions, most commonly using zinc dust in acetic acid. nbinno.comnbinno.com This process involves a reductive elimination mechanism that is highly specific to the Troc group and does not affect a wide variety of other functional groups. nbinno.com More recently, non-reducing, pH-neutral deprotection methods using reagents like trimethyltin hydroxide have been developed, further expanding the Troc group's compatibility with sensitive functionalities. researchgate.net This unique deprotection profile makes the Troc group an essential tool for chemists designing synthetic routes to complex natural products, peptides, and nucleotides. nbinno.com

Table 2: Orthogonality of the Troc Protecting Group

| Protecting Group | Typical Substrate | Cleavage Conditions | Stability of Troc Group |

|---|---|---|---|

| Troc | Alcohols, Amines | Zn / Acetic Acid (Reductive) | - |

| Boc (tert-Butoxycarbonyl) | Amines | Strong Acid (e.g., TFA) | Stable |

| Fmoc (Fluorenylmethyloxycarbonyl) | Amines | Base (e.g., Piperidine) | Stable |

| TBDMS (tert-Butyldimethylsilyl) | Alcohols | Fluoride Ions (e.g., TBAF) | Stable |

| Ac (Acetyl) | Alcohols, Amines | Base (e.g., K₂CO₃/MeOH) | Stable |

| Trt (Trityl) | Alcohols, Amines | Mild Acid | Stable |

Role in the Synthesis of Heterocyclic Compounds and Fine Chemicals

Specific research detailing the role of "this compound" in the synthesis of heterocyclic compounds and fine chemicals is not found in the current body of scientific literature.

However, the utility of 2,2,2-trichloroethyl chloroformate (Troc-Cl) in this domain is well-established. The synthesis of complex molecules, including a wide array of heterocyclic compounds and fine chemicals, often necessitates the use of protecting groups to achieve high yields and selectivity.

One notable example is the use of Troc-Cl in the synthesis of pyrrolo[2,1-c] nbinno.comcrescentchemical.combenzodiazepine analogues, a class of compounds with significant biological activity. In these syntheses, the Troc group serves to protect a nitrogen atom, rendering it unreactive while other transformations are carried out on the molecule. The compatibility of the Troc group with palladium-coupling chemistry is a key advantage in the construction of these complex heterocyclic systems.

Below is a table summarizing the types of compounds where the related 2,2,2-trichloroethyl chloroformate is used as a protecting agent.

| Class of Compound | Role of 2,2,2-trichloroethyl chloroformate (Troc-Cl) |

| Peptides | Protection of amine functionalities. |

| Complex Carbohydrates | Protection of hydroxyl groups. |

| Nucleotides | Protection of amine and hydroxyl groups. |

| Pyrrolo[2,1-c] nbinno.comcrescentchemical.combenzodiazepines | Protection of nitrogen atoms during multi-step synthesis. |

| Desethylchloroquine | Intermediate in a two-step synthesis. scispace.com |

| Enantiopure Hydroxylamines | Protection of hydroxylamine functionalities. scispace.com |

Advanced Analytical Characterization of Ethanol, 2,2,2 Trichloro , Formate and Its Reaction Intermediates

High-Resolution Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. For "Ethanol, 2,2,2-trichloro-, formate (B1220265)," both ¹H and ¹³C NMR would provide critical data. The ¹H NMR spectrum is expected to show two distinct signals: a singlet for the formyl proton and a singlet for the methylene (B1212753) (CH₂) protons adjacent to the trichloromethyl group.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are employed to establish connectivity between protons, although in this specific molecule with no proton-proton coupling, its utility would be to confirm the absence of such correlations. libretexts.orglibretexts.org Heteronuclear Single Quantum Coherence (HSQC) would be more informative, correlating the methylene protons directly to their attached carbon atom.

Solid-state NMR could be applied to study the compound in its solid phase, providing insights into its crystalline structure and polymorphism. nih.gov For organochlorine compounds, ³⁵Cl solid-state NMR can be a sensitive probe of the local electronic environment around the chlorine nuclei, offering structural details that are not accessible through solution-state NMR. nih.govnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Ethanol (B145695), 2,2,2-trichloro-, formate Predicted values are based on standard chemical shift increments and data from analogous structures.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | -O-CH₂-CCl₃ | ~4.7 | Singlet |

| ¹H | -O-C(O)H | ~8.0 | Singlet |

| ¹³C | -O-C H₂-CCl₃ | ~75 | n/a |

| ¹³C | -O-CH₂-C Cl₃ | ~95 | n/a |

| ¹³C | -O-C (O)H | ~160 | n/a |

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of "Ethanol, 2,2,2-trichloro-, formate" by providing a highly accurate mass measurement of its molecular ion. docbrown.info The presence of three chlorine atoms creates a distinctive isotopic pattern (M, M+2, M+4, M+6) that serves as a clear indicator for the compound.

The fragmentation pattern observed in the mass spectrum provides further structural evidence. Key fragmentation pathways would likely involve the cleavage of the ester bond and the loss of chlorine atoms.

Table 2: Expected HRMS Data for this compound (C₃H₃Cl₃O₂)

| Ion | Formula | Calculated m/z (Monoisotopic) | Description |

|---|---|---|---|

| [M]⁺ | [C₃H₃³⁵Cl₃O₂]⁺ | 175.9225 | Molecular Ion |

| [M-CHO₂]⁺ | [C₂H₂³⁵Cl₃]⁺ | 130.9300 | Loss of formate group |

| [M-Cl]⁺ | [C₃H₃³⁵Cl₂O₂]⁺ | 140.9537 | Loss of a chlorine atom |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, identifies the functional groups present in a molecule by measuring the vibrations of its bonds. thermofisher.comresearchgate.net These techniques are complementary and, when used together, provide a comprehensive vibrational fingerprint of the compound. epequip.com

For "this compound," FT-IR spectroscopy is expected to show strong absorption bands characteristic of an ester. spectroscopyonline.com These include a prominent C=O (carbonyl) stretch and C-O (ester) stretches. The C-Cl stretches from the trichloromethyl group will also be visible. Raman spectroscopy is particularly useful for observing the less polar C-Cl bonds, which may show weak absorptions in the IR spectrum. nih.gov

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| C-H (formyl) | Stretching | ~2850-2750 | FT-IR |

| C=O (carbonyl) | Stretching | ~1720-1740 | FT-IR (Strong) |

| C-O (ester) | Stretching | ~1200-1100 | FT-IR (Strong) |

| C-Cl | Stretching | ~800-600 | FT-IR, Raman |

Chromatographic Methods for Purity Assessment and Separation

Chromatography is indispensable for separating the target compound from impurities and unreacted starting materials, thereby allowing for accurate purity assessment. biomedres.us

Given its likely volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for analyzing the purity of "this compound." restek.com In this method, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. nist.gov The separated components then enter a mass spectrometer, which acts as a detector, providing both identification and quantification. researchgate.net

This technique is highly effective for detecting volatile impurities that might be present, such as residual starting material (2,2,2-trichloroethanol) or byproducts from the esterification reaction. The use of tandem mass spectrometry (GC-MS/MS) can further enhance selectivity and sensitivity, which is particularly useful for analyzing complex sample matrices. shimadzu.com

While GC-MS is ideal for volatile compounds, High-Performance Liquid Chromatography (HPLC) is the method of choice for analyzing non-volatile or thermally unstable impurities. ijprajournal.com Impurity profiling by HPLC is a critical component of quality control in chemical synthesis. researchgate.netwaters.com

A reversed-phase HPLC method, likely using a C18 column, would be developed to separate "this compound" from any higher molecular weight impurities or degradation products. chromatographyonline.com Detectors such as a Diode Array Detector (DAD) can provide spectral information about the impurities, while coupling HPLC with mass spectrometry (LC-MS) offers definitive identification. ijprajournal.com This is crucial for creating a complete impurity profile, which tracks all substances present in the final product. chromatographyonline.com

Emerging Research Directions and Future Perspectives for Ethanol, 2,2,2 Trichloro , Formate

Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of novel catalytic systems is paramount to unlocking the full synthetic utility of 2,2,2-trichloroethyl formate (B1220265) and its derivatives. Current research on related trichloroethyl (TCE) compounds demonstrates the power of transition metal catalysis. For instance, efficient palladium-catalyzed cross-coupling reactions have been developed for the synthesis of 2,2,2-trichloroethyl aryl- and vinyldiazoacetates. nih.gov These diazoacetate products, in turn, have emerged as versatile reagents for rhodium-carbene chemistry, enabling complex molecular constructions. nih.gov

Looking forward, a key research direction is the application of catalysis directly to 2,2,2-trichloroethyl formate. By analogy with other activated esters, it is conceivable that transition metal catalysts could be developed for formylation reactions using 2,2,2-trichloroethyl formate as the formyl source. The reactivity of 2,2,2-trifluoroethyl formate (TFEF), a related fluorinated analogue, as a versatile and selective formylating agent for alcohols, amines, and N-hydroxylamines, suggests a promising avenue for investigation. organic-chemistry.org Developing catalysts that could mediate similar transformations with the trichloro- variant would be a significant advance.

Furthermore, recent studies have shown that simple alkali metal salts can catalyze reactions of TCE esters. In one example, potassium salts were found to act as template catalysts for the macrolactonization of specific trichloroethyl ester derivatives. acs.org This hints at the potential for developing simple, inexpensive catalytic systems for transformations involving the trichloroethyl group.

Table 1: Comparison of Catalytic Systems for Trichloroethyl (TCE) Derivatives and Related Formate Esters

| Catalyst Type | Substrate/Reagent | Reaction Type | Potential Application for 2,2,2-trichloroethyl formate |

|---|---|---|---|

| Palladium Complexes | TCE diazoacetates & aryl/vinyl iodides | Cross-Coupling | Catalytic activation for novel C-C bond formations. |

| Rhodium Complexes | TCE aryldiazoacetates | Carbene Chemistry (e.g., C-H insertion) | Use in advanced organic synthesis as a precursor to rhodium carbenes. |

| Potassium Salts | ω-hydroxy trichloroethyl esters | Template-driven Macrolactonization acs.org | Catalytic cyclization or other conformationally-driven reactions. |

Integration of Ethanol (B145695), 2,2,2-trichloro-, formate Chemistry into Flow Synthesis Platforms

The synthesis and use of chlorinated compounds often involve hazardous reagents and intermediates. The precursor to 2,2,2-trichloroethyl formate, 2,2,2-trichloroethyl chloroformate, is synthesized from the highly toxic gas phosgene (B1210022) and is itself classified as toxic and corrosive. google.comfishersci.com Continuous flow synthesis offers a powerful solution to mitigate the risks associated with such hazardous chemistry.

Research on the related compound 2,2,2-trichloroethyl carbamate (B1207046) has demonstrated the successful use of continuous flow systems. By employing a packed-bed reactor filled with solid-supported reagents, researchers achieved high conversion rates (85–90%) with minimal waste generation and enhanced safety by containing hazardous materials within the flow system.

Future research will likely focus on adapting these principles to the synthesis and application of 2,2,2-trichloroethyl formate. A flow-based synthesis could involve the reaction of 2,2,2-trichloroethanol (B127377) with a formylating agent in a heated microreactor, allowing for precise control over temperature, pressure, and reaction time. This would not only improve safety but also potentially increase yield and purity. Subsequent in-line purification or immediate use in a telescoped reaction sequence could further enhance process efficiency and reduce manual handling of the compound.

Exploration of Bio-Inspired Transformations and Enzymatic Approaches

Biocatalysis is emerging as a cornerstone of green and sustainable chemistry, offering high selectivity under mild reaction conditions. nih.gov While direct enzymatic studies on 2,2,2-trichloroethyl formate are scarce, research on other formate esters provides a clear roadmap for future exploration.

Lipases, a class of hydrolase enzymes, have been successfully used for the industrial synthesis of various esters. researchgate.net Recent studies detail the highly efficient synthesis of commercially valuable formate esters, such as phenethyl formate and octyl formate, using immobilized lipases like Novozym 435. mdpi.comnih.gov These processes achieve high conversion yields (over 95% for phenethyl formate) under mild temperatures (e.g., 40°C) and allow for the successful recycling of the enzyme catalyst for 20 or more cycles, making the process economically viable and environmentally friendly. nih.gov

The application of these enzymatic methods to 2,2,2-trichloroethyl formate is a compelling future direction. Research could focus on:

Enzymatic Synthesis: Using an immobilized lipase (B570770) to catalyze the esterification of 2,2,2-trichloroethanol with a suitable formic acid equivalent.

Enzymatic Transformations: Using 2,2,2-trichloroethyl formate as a substrate for transesterification reactions or as a novel acyl donor for the enzymatic formylation of sensitive, high-value molecules.

The established conditions for other formate syntheses provide an excellent starting point for optimization.

Table 2: Optimized Conditions for Lipase-Catalyzed Synthesis of Phenethyl Formate nih.gov (Illustrative starting point for the development of 2,2,2-trichloroethyl formate synthesis)

| Parameter | Optimal Condition |

|---|---|

| Enzyme | Novozym 435 (Immobilized Lipase) |

| Enzyme Concentration | 15 g/L |

| Substrate Molar Ratio | 1:5 (Formic Acid:Phenethyl Alcohol) |

| Temperature | 40 °C |

| Solvent | 1,2-Dichloroethane |

Potential Applications in Materials Science and Polymer Chemistry

While the current applications of trichloroethyl-containing molecules are predominantly in organic synthesis as protecting groups or specialized reagents, their unique properties suggest untapped potential in materials science. wikipedia.orgnih.gov The dense, electron-withdrawing trichloromethyl group (-CCl₃) could impart valuable characteristics to polymers and advanced materials.

Future research could explore the use of 2,2,2-trichloroethyl formate, or derivatives, in several ways:

As a Monomer: If copolymerized, the trichloroethyl moiety could introduce flame retardant properties to the resulting polymer, as chlorine-containing compounds are known to interfere with combustion cycles.

As a Reactive Additive: The formate group could be used to graft the CCl₃-containing side chain onto existing polymer backbones, modifying their surface properties, solubility, or refractive index.

As a Precursor for Functional Polymers: The trichloroethyl group is cleavable under reductive conditions (e.g., with Zinc). This functionality could be exploited to create polymers with reactive sites for post-polymerization modification, allowing for the attachment of other functional groups after the initial polymer structure is formed.

This area remains highly speculative but represents a frontier where the fundamental properties of the trichloromethyl group can be leveraged to create new materials with tailored functionalities.

Development of Green and Sustainable Alternative Methodologies

A significant driver for future research into 2,2,2-trichloroethyl formate chemistry is the need for greener and more sustainable processes. The conventional synthesis of its immediate precursor, 2,2,2-trichloroethyl chloroformate, relies on the reaction of 2,2,2-trichloroethanol with phosgene. google.com Phosgene is an extremely toxic and hazardous chemical, making its use a major environmental and safety concern.

A primary goal for sustainable chemistry in this area is the development of a phosgene-free route to 2,2,2-trichloroethyl formate and its derivatives. This could involve exploring alternative formylating agents that are less hazardous and are derived from renewable feedstocks.

Furthermore, the adoption of biocatalytic methods, as discussed previously, represents a major step towards sustainability. Enzymatic synthesis avoids the harsh conditions, toxic catalysts, and unwanted byproducts often associated with traditional chemical methods. mdpi.comnih.gov An enzymatic route to 2,2,2-trichloroethyl formate using an immobilized, reusable lipase would significantly improve the environmental profile of its production by reducing energy consumption and waste generation. nih.gov The combination of a phosgene-free synthesis route with the mild conditions of biocatalysis embodies the principles of green chemistry and presents a key challenge and opportunity for future research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.